molecular formula C20H18ClN3O2 B6967212 3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6967212
M. Wt: 367.8 g/mol
InChI Key: FFWXNAJFKRBKOK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyclobutylpyridinyl moiety, and an oxazole ring

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-18(19(24-26-12)15-7-2-3-8-16(15)21)20(25)23-17-10-9-14(11-22-17)13-5-4-6-13/h2-3,7-11,13H,4-6H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXNAJFKRBKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(C=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.

    Attachment of the Cyclobutylpyridinyl Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the cyclobutylpyridinyl group to the oxazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(5-cyclopropylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(5-cyclohexylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(5-cyclopentylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(5-cyclobutylpyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific structural features, such as the cyclobutyl group, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various research fields.

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